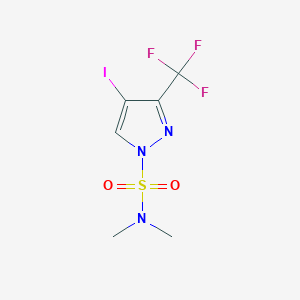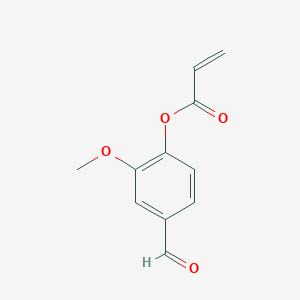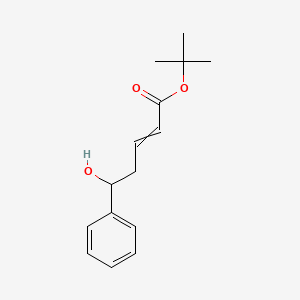
Tert-butyl 5-hydroxy-5-phenylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-hydroxy-5-phenylpent-2-enoate is an organic compound with the molecular formula C15H22O3. It is a derivative of pentenoic acid, featuring a tert-butyl ester group, a hydroxyl group, and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-hydroxy-5-phenylpent-2-enoate typically involves the esterification of 5-hydroxy-5-phenylpent-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-hydroxy-5-phenylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The double bond in the pentenoate moiety can be reduced to a single bond using hydrogenation catalysts like Pd/C (Palladium on carbon).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of tert-butyl 5-oxo-5-phenylpent-2-enoate.
Reduction: Formation of tert-butyl 5-hydroxy-5-phenylpentanoate.
Substitution: Formation of tert-butyl 5-chloro-5-phenylpent-2-enoate.
Applications De Recherche Scientifique
Tert-butyl 5-hydroxy-5-phenylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 5-hydroxy-5-phenylpent-2-enoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the double bond is hydrogenated to a single bond through the addition of hydrogen atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 5-hydroxy-5-phenylpentanoate: Similar structure but lacks the double bond in the pentenoate moiety.
Tert-butyl 5-chloro-5-phenylpent-2-enoate: Similar structure but has a chlorine atom instead of a hydroxyl group.
Tert-butyl 5-oxo-5-phenylpent-2-enoate: Similar structure but has a carbonyl group instead of a hydroxyl group.
Uniqueness
Tert-butyl 5-hydroxy-5-phenylpent-2-enoate is unique due to the presence of both a hydroxyl group and a double bond in the pentenoate moiety, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
919296-49-4 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
tert-butyl 5-hydroxy-5-phenylpent-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-15(2,3)18-14(17)11-7-10-13(16)12-8-5-4-6-9-12/h4-9,11,13,16H,10H2,1-3H3 |
Clé InChI |
DYLCDNLZWTYDEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C=CCC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


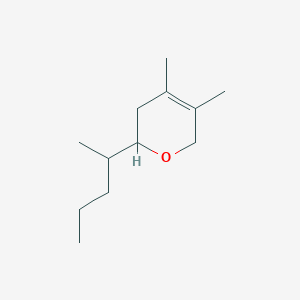
![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12612984.png)
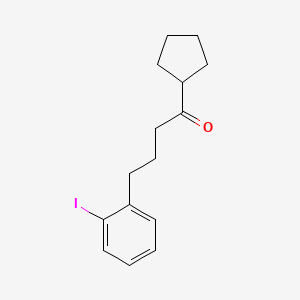

![4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613013.png)
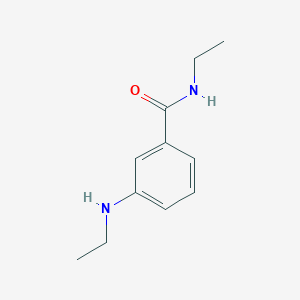
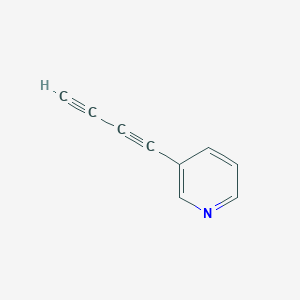
![5-Oxaspiro[3.5]nonan-1-one](/img/structure/B12613026.png)
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)
![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)
methanone](/img/structure/B12613042.png)
![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)
